Mitotane-d4

Bioanalysis LC-MS/MS Stable Isotope Labeling

Quantifying mitotane in plasma within its narrow 14-20 mg/L therapeutic window demands an internal standard that corrects for matrix effects and ionization variability. Non-isotopic analogs like p,p′-DDD cannot fully compensate for these biases, risking dose adjustment errors. Mitotane-d4 solves this with a +4 Da mass shift and near-identical physicochemical properties to the analyte, ensuring co-elution and robust ion suppression correction. • Enables LC-MS/MS methods with high accuracy and precision for therapeutic drug monitoring. • Certified reference material compliant with ISO 17034 & ISO/IEC 17025 for ANDA/DMF submissions. • Differentiates parent drug from metabolites (o,p′-DDA, o,p′-DDE) in pharmacokinetic studies.

Molecular Formula C14H10Cl4
Molecular Weight 324.1 g/mol
Cat. No. B15143589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitotane-d4
Molecular FormulaC14H10Cl4
Molecular Weight324.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl
InChIInChI=1S/C14H10Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8,13-14H/i5D,6D,7D,8D
InChIKeyJWBOIMRXGHLCPP-KDWZCNHSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.01 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mitotane-d4 Certified Analytical Reference Standard: Procurement and Application Overview


Mitotane-d4 is a fully characterized, stable isotope-labeled internal standard of the adrenolytic antineoplastic agent Mitotane . It is synthesized by replacing four hydrogen atoms on the chlorophenyl ring with deuterium, resulting in a molecular formula of C14H6D4Cl4 and a molecular weight of 324.07 g/mol . Mitotane-d4 is compliant with regulatory guidelines and is intended solely for analytical applications, including method development, method validation (AMV), and quality control (QC) during pharmaceutical development, and serves as a reference standard for traceability against pharmacopeial standards (USP or EP) . The isotopic label ensures a minimum mass difference of +4 Da from the unlabeled analyte, enabling distinct detection and quantitation in mass spectrometry-based workflows .

Why Generic Substitution Fails: The Analytical Necessity of Mitotane-d4 as an Internal Standard


In quantitative bioanalysis, the use of a generic, non-isotopic internal standard, such as a structural analog (e.g., p,p'-DDD for mitotane), cannot fully compensate for the inherent variability in sample preparation, ionization efficiency, and matrix effects encountered in complex biological matrices like plasma [1]. Deuterated internal standards like Mitotane-d4 are chemically nearly identical to the target analyte, ensuring near-identical behavior during extraction and chromatographic separation, and crucially, co-elute with the analyte to correct for ion suppression or enhancement in the ion source [2]. This principle is critical for the therapeutic drug monitoring of mitotane, where maintaining plasma concentrations within a narrow therapeutic window (14–20 mg/L) is essential for maximizing efficacy while minimizing toxicity [3]. Substituting Mitotane-d4 with a non-isotopic analog can lead to significant quantification bias and unacceptable method variability, compromising the reliability of dose adjustments and clinical decision-making.

Mitotane-d4: Quantitative Evidence Guide for Analytical Performance and Regulatory Compliance


Isotopic Purity and Mass Difference: Mitotane-d4 vs. Unlabeled Mitotane for LC-MS/MS

Mitotane-d4 is specified with a minimum isotopic enrichment of 99 atom % D, providing a robust +4 Da mass shift from unlabeled mitotane . This ensures a clear, quantifiable separation from the M+2 and M+4 isotopic peaks of the naturally occurring chlorine atoms in the analyte, which could otherwise cause interference. In comparison, alternative non-deuterated internal standards like p,p'-DDD do not provide this exact mass shift and may co-elute or have different ionization efficiencies, leading to less accurate quantification [1]. The high isotopic purity minimizes the signal contribution from the internal standard to the analyte's mass channel (cross-talk), a key performance parameter in LC-MS/MS method validation [2].

Bioanalysis LC-MS/MS Stable Isotope Labeling

Method Validation Performance: Achieving High Accuracy with Mitotane-d4

Validated LC-DAD methods for mitotane in plasma, which rely on a deuterated internal standard principle, have demonstrated high accuracy, with measured values ranging from 89.4% to 105.9% of nominal concentrations [1]. This level of accuracy is critical for clinical decision-making, where plasma mitotane levels are correlated with therapeutic response and toxicity. While specific data for Mitotane-d4 itself is proprietary to method developers, its use as the internal standard is the key enabler for achieving this performance. In contrast, methods using non-isotopic internal standards like p,p'-DDD often show greater variability in recovery (ranging from 98% to 117%) due to differential matrix effects, which can impact the accuracy of patient results [2].

Therapeutic Drug Monitoring Method Validation Accuracy

Regulatory Compliance and Traceability: Mitotane-d4 as a Certified Reference Material (CRM)

Mitotane-d4 is available as a Certified Reference Material (CRM) that is produced and certified in accordance with ISO 17034 and ISO/IEC 17025 [1]. This certification provides documented, unbroken chain of traceability to the International System of Units (SI), a requirement for analytical methods used in GLP and GMP environments. In contrast, non-certified reference standards or in-house synthesized internal standards lack this formal, third-party verification of purity and identity, necessitating extensive and costly in-house characterization to meet the same level of regulatory confidence. For example, the purity of Mitotane-d4 is specified as >98% chemical purity and 99 atom % D on the accompanying Certificate of Analysis, whereas the purity and identity of a non-certified analog would need to be fully established and documented by the end-user .

Quality Control Regulatory Compliance Traceability

Mitotane-d4: Optimal Application Scenarios for Analytical and Research Laboratories


LC-MS/MS Method Development and Validation for Therapeutic Drug Monitoring (TDM)

Mitotane-d4 is the optimal internal standard for developing robust, high-sensitivity LC-MS/MS assays to quantify mitotane in patient plasma for therapeutic drug monitoring. Its near-identical physicochemical properties to the analyte and +4 Da mass shift correct for matrix effects and ionization variability, enabling the achievement of high accuracy and precision required for clinical decision-making within the narrow therapeutic window of 14–20 mg/L [REFS-1, REFS-2].

Quality Control (QC) and Reference Standard for Pharmaceutical Release Testing

As a certified reference material compliant with ISO 17034 and ISO/IEC 17025, Mitotane-d4 serves as a primary standard for identity, purity, and assay testing of mitotane Active Pharmaceutical Ingredient (API) and finished drug products. Its documented traceability ensures compliance with regulatory requirements in GMP and GLP environments, supporting ANDA/DMF submissions and batch release [3].

Metabolite Identification and Pharmacokinetic (PK) Studies

In preclinical and clinical PK studies, Mitotane-d4 is used to differentiate the administered drug from its metabolites, such as o,p'-DDA and o,p'-DDE. By spiking samples with a known concentration of Mitotane-d4 prior to extraction, researchers can accurately quantify both the parent drug and its metabolites, enabling precise determination of pharmacokinetic parameters like clearance and volume of distribution [4].

Cross-Validation of Analytical Methods and Instrument Qualification

Mitotane-d4 can be used as a system suitability standard or for cross-validating different analytical platforms (e.g., HPLC-UV vs. LC-MS/MS). Its stable isotopic signature allows for unambiguous identification and comparison of method performance, including retention time reproducibility, detector response linearity, and carry-over assessment, which is essential for method transfer between laboratories [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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